4-[(4-Hydroxyphenyl)amino]-1-naphthol
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Overview
Description
4-[(4-Hydroxyphenyl)amino]-1-naphthol is an organic compound with the molecular formula C16H13NO2 It is characterized by the presence of a naphthol group linked to an amino group substituted with a hydroxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxyphenyl)amino]-1-naphthol typically involves the reaction of 1-naphthol with 4-aminophenol under specific conditions. One common method includes:
Reactants: 1-naphthol and 4-aminophenol.
Catalysts: Acidic or basic catalysts can be used to facilitate the reaction.
Solvents: Organic solvents such as ethanol or methanol are often employed.
Conditions: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions ensures the production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Hydroxyphenyl)amino]-1-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted naphthols, quinones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-Hydroxyphenyl)amino]-1-naphthol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Hydroxyphenyl)amino]-1-naphthol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Hydroxyphenyl)amino]propanoic acid: This compound has similar structural features but differs in its applications and properties.
4-(4-Hydroxyphenyl)-but-3-en-2-one: Another compound with a hydroxyphenyl group, known for its enzyme inhibition properties.
Uniqueness
4-[(4-Hydroxyphenyl)amino]-1-naphthol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
71662-31-2 |
---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-(4-hydroxyanilino)naphthalen-1-ol |
InChI |
InChI=1S/C16H13NO2/c18-12-7-5-11(6-8-12)17-15-9-10-16(19)14-4-2-1-3-13(14)15/h1-10,17-19H |
InChI Key |
JHZVBYOUVQPKER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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